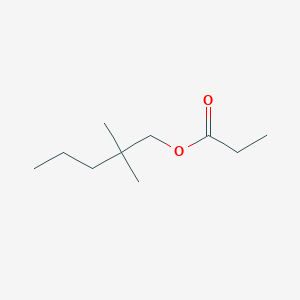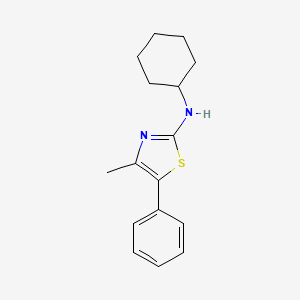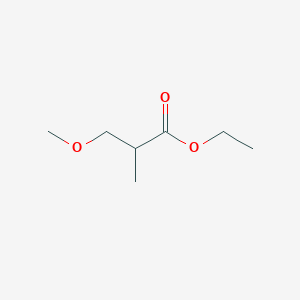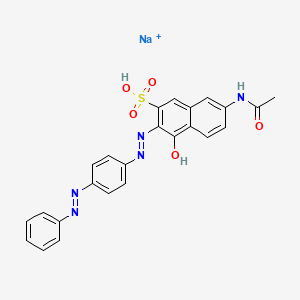
CID 78062170
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “CID 78062170” is a chemical entity with unique properties and potential applications in various fields. This compound has garnered interest due to its distinct chemical structure and reactivity, making it a subject of study in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 78062170 involves a series of chemical reactions that require specific reagents and conditions. The preparation methods typically include:
N-Phenylimine Derivative Preparation: Another method involves the preparation of N-phenylimine-containing derivatives, which are synthesized through specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale polymerization processes and the use of advanced chemical reactors to ensure the consistency and purity of the final product. The exact methods can vary depending on the desired application and the scale of production.
Chemical Reactions Analysis
Types of Reactions
CID 78062170 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and pressures to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
CID 78062170 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: this compound is used in the production of advanced materials, including polymers and composites, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of CID 78062170 involves its interaction with specific molecular targets and pathways. Once ingested or applied, the compound interacts with cellular components, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to CID 78062170 include other polymeric materials and N-phenylimine derivatives. These compounds share some structural similarities but may differ in their specific chemical properties and reactivity.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of chemical properties, including its reactivity, stability, and potential for various applications. This makes it a valuable compound for research and industrial use.
Conclusion
This compound is a compound with significant potential in various fields of research and industry Its unique chemical properties and reactivity make it a subject of interest for scientists and researchers
Properties
Molecular Formula |
Al2Nb |
|---|---|
Molecular Weight |
146.86945 g/mol |
InChI |
InChI=1S/2Al.Nb |
InChI Key |
GILVPVFCCIMWCI-UHFFFAOYSA-N |
Canonical SMILES |
[Al].[Al].[Nb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{3-[(Ethoxycarbonyl)amino]phenyl}arsonic acid](/img/structure/B14726921.png)

![Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-](/img/structure/B14726924.png)


![1,1'-(Methanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea]](/img/structure/B14726941.png)
![Methyl 2-[2-(4-nitrophenyl)ethyl]-3-oxobutanoate](/img/structure/B14726945.png)

![1-{Bis[4-(dimethylamino)phenyl]methyl}naphthalen-2-ol](/img/structure/B14726961.png)

![1-Thia-4-azaspiro[4.5]dec-3-ene, 2,2-dimethyl-](/img/structure/B14726979.png)

